CAY10506

PPARγ agonism transactivation assay TZD potency

CAY10506 is a crystallographically validated hybrid lipoic acid-thiazolidinedione (TZD) PPARγ ligand, structurally distinct from antidiabetic TZDs. Its binding pose is confirmed at 2.45 Å resolution (PDB 6DGQ), enabling structure-based drug design and SAR studies. With an EC50 of 10 µM, CAY10506 induces PPARγ-dependent apoptosis and ROS generation, validated for radiosensitization in NSCLC models (Han et al., 2013). Choose CAY10506 for reproducible, atomic-level validated PPARγ activation with documented cancer research efficacy.

Molecular Formula C20H26N2O4S3
Molecular Weight 454.6 g/mol
CAS No. 292615-75-9
Cat. No. B052001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCAY10506
CAS292615-75-9
SynonymsN-[2-[4-[(2,4-dioxo-5-thiazolidinyl)methyl]phenoxy]ethyl]-1,2-dithiolane-3-pentanamide
Molecular FormulaC20H26N2O4S3
Molecular Weight454.6 g/mol
Structural Identifiers
SMILESC1CSSC1CCCCC(=O)NCCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3
InChIInChI=1S/C20H26N2O4S3/c23-18(4-2-1-3-16-9-12-27-29-16)21-10-11-26-15-7-5-14(6-8-15)13-17-19(24)22-20(25)28-17/h5-8,16-17H,1-4,9-13H2,(H,21,23)(H,22,24,25)
InChIKeyVDWFJOXRKJFJMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CAY10506 (292615-75-9): Quantitative Differentiation Evidence for PPARγ Ligand Procurement in Cancer Research Applications


CAY10506 (CAS 292615-75-9) is a hybrid lipoic acid-thiazolidinedione (TZD) derivative that functions as a PPARγ ligand . Unlike classical antidiabetic TZDs, CAY10506 has been characterized primarily for its radiosensitizing effects in cancer research contexts rather than metabolic applications [1]. The compound transactivates human PPARγ with an EC50 value of 10 µM in cellular assays and exhibits PPARγ-dependent induction of cell death and reactive oxygen species (ROS) generation in vitro . A high-resolution crystal structure (2.45 Å) of CAY10506 bound to the human PPARγ ligand-binding domain has been deposited in the Protein Data Bank (PDB 6DGQ), providing atomic-level validation of its binding mode and enabling structure-based comparisons with other TZD-class ligands [2].

Why Generic Substitution of CAY10506 with Other TZD-Class PPARγ Ligands Compromises Experimental Reproducibility


TZD-class PPARγ ligands exhibit substantial heterogeneity in binding pose, transcriptional coregulator recruitment profiles, and biological outcomes despite shared receptor targeting [1]. The hybrid lipoic acid-TZD scaffold of CAY10506 produces a distinct binding conformation within the PPARγ ligand-binding pocket relative to antidiabetic TZDs such as rosiglitazone and pioglitazone, as evidenced by comparative crystallographic analysis [1]. This structural divergence translates to functional differences: CAY10506 demonstrates radiosensitizing activity in non-small cell lung cancer (NSCLC) models at concentrations where other PPARγ ligands may not produce equivalent effects, and its PPARγ-dependent versus -independent contributions to ROS generation and apoptosis induction differ from comparator ligands [2]. Generic substitution with uncharacterized or structurally distinct TZD analogs risks introducing confounding variables that undermine cross-study reproducibility and mechanistic interpretation.

CAY10506 Product-Specific Quantitative Evidence: Comparator-Based Differentiation for Procurement Decisions


PPARγ Transactivation Potency: CAY10506 Versus Clinical Antidiabetic TZDs

CAY10506 transactivates human PPARγ with an EC50 of 10 µM in cellular reporter assays . In contrast, the clinical antidiabetic TZD rosiglitazone transactivates PPARγ with an EC50 of approximately 0.3-0.5 µM, representing a 20- to 33-fold higher potency [1]. This potency differential is mechanistically significant: CAY10506 operates in the micromolar range, consistent with its application as a research tool for radiosensitization studies where higher concentrations are required to elicit PPARγ-dependent ROS generation and apoptosis, rather than as a potent metabolic modulator.

PPARγ agonism transactivation assay TZD potency

Radiosensitization Activity: CAY10506 Direct Head-to-Head Comparison with CAY10415 and Ciglitazone in NSCLC

In a direct head-to-head study, CAY10506, CAY10415, and ciglitazone were evaluated for radiosensitizing activity in non-small cell lung cancer (NSCLC) cells using clonogenic cell survival assays with γ-radiation [1]. All three PPARγ ligands enhanced γ-radiation-induced cell death and caspase-3-mediated PARP cleavage. Critically, the study demonstrated that the radiosensitization effect operated through a PPARγ-independent mechanism involving ROS-mediated DNA damage signaling, establishing that CAY10506's activity in this context is not simply a function of its PPARγ transactivation potency [1].

radiosensitization NSCLC clonogenic survival γ-radiation

Structural Differentiation: CAY10506 Binding Mode Versus TZD-Class Comparators from Crystallographic Data

The 2.45 Å resolution crystal structure of CAY10506 bound to the human PPARγ ligand-binding domain (PDB 6DGQ) reveals a distinct binding pose compared to other TZD ligands, including rosiglitazone (PDB 4EMA), pioglitazone (PDB 5Y2O), troglitazone (PDB 6DGO), ciglitazone (PDB 6O68), and darglitazone (PDB 6DGL) [1]. Quantitative structural assessment demonstrated that these binding pose differences correlate with graded receptor agonism and differential coactivator recruitment profiles [2]. CAY10506's hybrid lipoic acid-TZD scaffold occupies the PPARγ pocket in a conformation that is structurally distinguishable from mono-TZD ligands, providing atomic-level justification for its non-interchangeability with other PPARγ agonists.

X-ray crystallography PPARγ ligand-binding domain binding pose

PPARγ-Dependent Versus Independent Activity: CAY10506 Mechanism Distinction from Metabolic PPARγ Agonists

CAY10506 induces cell death and ROS production in a PPARγ-dependent manner in vitro at micromolar concentrations . However, the combined treatment of CAY10506 with γ-radiation triggers apoptosis through a PPARγ-independent pathway involving ROS-mediated DNA damage signaling, caspase-8 activation, and enhanced γ-H2AX expression [1]. This dual mechanistic profile contrasts with classical metabolic PPARγ agonists such as rosiglitazone, whose primary pharmacological effects are PPARγ-dependent transcriptional regulation of metabolic genes. The PPARγ-independent radiosensitization mechanism distinguishes CAY10506 from metabolic TZDs and supports its specialized application in cancer research.

ROS generation apoptosis PPARγ-independent mechanism

Solubility Profile: CAY10506 Solvent Compatibility Versus Common TZD Formulation Requirements

CAY10506 demonstrates solubility of 5 mg/mL in DMF, 5 mg/mL in DMSO, 3 mg/mL in ethanol, and 0.15 mg/mL in DMSO:PBS (pH 7.2, 1:5) . As supplied by Cayman Chemical, CAY10506 is provided as a 10 mg/mL solution in methyl acetate . This solubility profile differs from that of rosiglitazone, which is typically formulated as a hydrochloride or maleate salt with distinct solubility characteristics, and from pioglitazone hydrochloride, which has different aqueous solubility parameters. The limited aqueous solubility of CAY10506 in PBS-based buffers necessitates careful experimental design for cellular assays, with pre-dissolution in DMSO or DMF followed by dilution into culture medium.

solubility formulation in vitro assay

CAY10506 Optimized Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Non-Small Cell Lung Cancer (NSCLC) Radiosensitization Studies Requiring PPARγ Ligands with Validated γ-Radiation Synergy

Based on direct head-to-head evidence from Han et al. (2013) demonstrating that CAY10506, CAY10415, and ciglitazone all enhance γ-radiation-induced apoptosis and caspase-3-mediated PARP cleavage in NSCLC cells [1], CAY10506 is validated for use in radiation oncology research requiring a PPARγ ligand with documented radiosensitizing activity. The study's clonogenic survival assay methodology provides a validated experimental framework for investigating combined PPARγ ligand/radiation treatment strategies. The PPARγ-independent ROS-mediated mechanism identified in this study supports CAY10506's application in experiments where DNA damage signaling and caspase-8 activation are primary endpoints [1].

Structure-Based Drug Design and Computational Docking Studies Leveraging Validated High-Resolution PPARγ Co-crystal Structure

The availability of CAY10506's 2.45 Å resolution co-crystal structure with human PPARγ ligand-binding domain (PDB 6DGQ) enables structure-based computational studies including molecular docking, molecular dynamics simulations, and pharmacophore modeling [2]. Unlike many research-grade PPARγ ligands lacking crystallographic validation, CAY10506's atomic-level binding pose is experimentally determined and publicly accessible. The structure reveals the precise orientation of the hybrid lipoic acid-TZD scaffold within the PPARγ binding pocket, facilitating rational design of analogs and interpretation of structure-activity relationships [3].

PPARγ-Dependent ROS Generation and Cell Death Studies Requiring Micromolar-Range Agonist Activity

CAY10506's EC50 of 10 µM for human PPARγ transactivation positions it as a micromolar-range PPARγ ligand suitable for studies where potent sub-micromolar agonism (as with rosiglitazone) is either unnecessary or confounding. Its PPARγ-dependent induction of cell death and ROS production in vitro makes it applicable to research investigating the relationship between PPARγ activation and cellular oxidative stress responses. The compound's hybrid lipoic acid-TZD structure provides a distinct scaffold for comparative studies examining how ligand structural features influence PPARγ-dependent versus -independent cellular outcomes.

Comparative PPARγ Ligand Studies Investigating Binding Pose-Function Relationships

The quantitative structural assessment by Shang et al. (2019) compared CAY10506's binding pose with those of six other TZD ligands including rosiglitazone, pioglitazone, troglitazone, ciglitazone, darglitazone, and mitoglitazone, establishing correlations between binding conformation and graded receptor agonism [3]. CAY10506 is uniquely positioned among these ligands as a hybrid lipoic acid-TZD scaffold, making it an essential comparator for studies examining how ligand structural modifications translate to differential coactivator recruitment profiles and transcriptional outcomes. Its inclusion in a ligand panel enables structure-function studies that isolated TZDs alone cannot support.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for CAY10506

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.